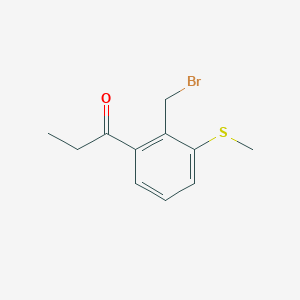
2-Chloroethyl dibutylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl dibutylcarbamate is an organic compound with the molecular formula C11H22ClNO2. It is a carbamate ester derived from dibutylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl dibutylcarbamate can be synthesized through the reaction of dibutylcarbamic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the use of dimethyl carbonate as a carbamoylating agent in the presence of a catalyst such as iron-chrome catalyst TZC-3/1 .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl dibutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce a corresponding carbamate derivative.
Hydrolysis: The major products are dibutylcarbamic acid and 2-chloroethanol.
Scientific Research Applications
2-Chloroethyl dibutylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloroethyl dibutylcarbamate involves the inhibition of cholinesterase enzymes. The compound forms a transient enzyme-inhibitor complex (Michaelis complex) with the enzyme, followed by carbamoylation of the enzyme. This process leads to the inhibition of the enzyme’s activity, which can affect neurotransmission and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl methylcarbamate
- 2-Chloroethyl ethylcarbamate
- 2-Chloroethyl phenylcarbamate
Uniqueness
2-Chloroethyl dibutylcarbamate is unique due to its specific structure, which includes two butyl groups attached to the carbamate moiety. This structure imparts distinct chemical and physical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
2-chloroethyl N,N-dibutylcarbamate |
InChI |
InChI=1S/C11H22ClNO2/c1-3-5-8-13(9-6-4-2)11(14)15-10-7-12/h3-10H2,1-2H3 |
InChI Key |
JWAFUEZHZLGXRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
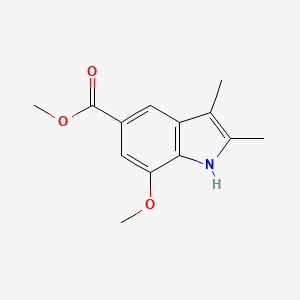
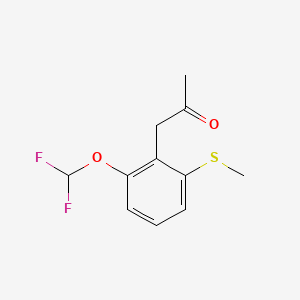
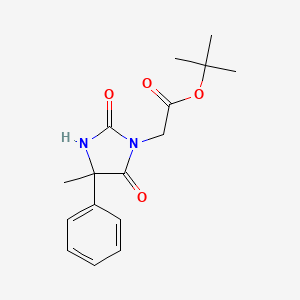
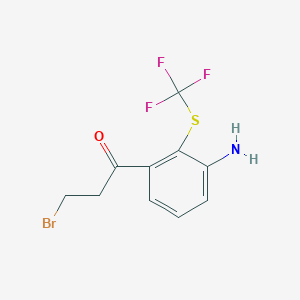
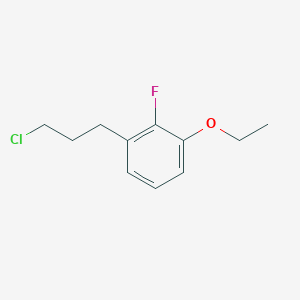
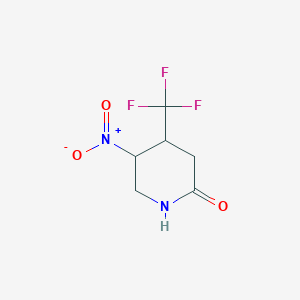
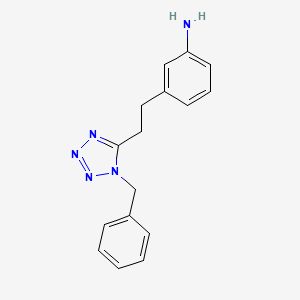
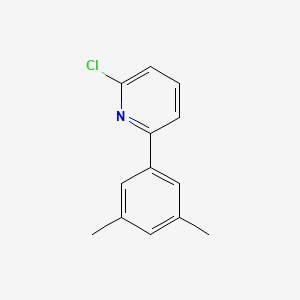
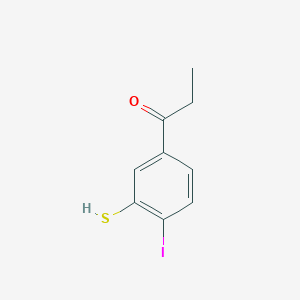
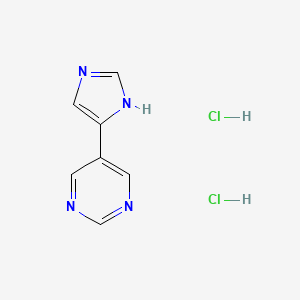
![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

